molecular formula C24H33N3O2 B6461727 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine CAS No. 2548991-55-3

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

Cat. No. B6461727
CAS RN: 2548991-55-3
M. Wt: 395.5 g/mol
InChI Key: IJPCZLZXNOURGM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine (MPEP) is an agonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that is being studied for its potential therapeutic applications. MPEP is a non-competitive antagonist of the NMDA receptor and has been found to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. In addition, 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for treating neurological disorders. 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine has also been investigated for its potential use in treating depression, anxiety, and other mental health disorders.

Mechanism of Action

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is a non-competitive antagonist of the NMDA receptor. It binds to the NMDA receptor, preventing the influx of calcium ions into the cell. This reduces the activity of the NMDA receptor, which leads to the inhibition of glutamate release and the reduction of excitotoxicity.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine has been found to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial for treating neurological disorders. In addition, 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine has been shown to reduce glutamate release and excitotoxicity, which can help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine in laboratory experiments is its ability to target the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition in a controlled setting. The main limitation of using 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are many potential future directions for research on the therapeutic applications of 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine. These include further studies on its neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. In addition, further research could be conducted on the anti-inflammatory and anti-oxidant properties of 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine and its potential use in treating depression, anxiety, and other mental health disorders. Finally, further research could be conducted on the effects of 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine on the NMDA receptor and its potential use in treating neurological disorders.

Synthesis Methods

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine can be synthesized by a three-step procedure. The first step involves the reaction of 2-methoxyphenylacetic acid with 1-(2-phenoxyethyl)piperidine in the presence of a base. This reaction yields the intermediate 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine (1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine). The second step involves the reaction of the intermediate with a base to form the final product. The third step involves the purification of the final product by recrystallization.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-28-24-10-6-5-9-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-29-22-7-3-2-4-8-22/h2-10,21H,11-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCZLZXNOURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

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